Cas no 1019106-57-0 (3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 3,4-diethoxy-N-[4-[[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino]phenyl]-
- 3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
- 3,4-diethoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
- 1019106-57-0
- F2320-0187
- 3,4-diethoxy-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide
- AKOS024638951
-
- Inchi: 1S/C27H30N6O3/c1-6-35-23-13-8-20(16-24(23)36-7-2)27(34)29-22-11-9-21(10-12-22)28-25-14-15-26(31-30-25)33-19(5)17(3)18(4)32-33/h8-16H,6-7H2,1-5H3,(H,28,30)(H,29,34)
- InChI Key: UUHJYNWDFVBYKJ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(NC2=NN=C(N3C(C)=C(C)C(C)=N3)C=C2)C=C1)(=O)C1=CC=C(OCC)C(OCC)=C1
Computed Properties
- Exact Mass: 486.23793884g/mol
- Monoisotopic Mass: 486.23793884g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 36
- Rotatable Bond Count: 9
- Complexity: 690
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 103Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 655.2±55.0 °C(Predicted)
- pka: 12.73±0.70(Predicted)
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2320-0187-2μmol |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
1019106-57-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2320-0187-5μmol |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
1019106-57-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2320-0187-10μmol |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
1019106-57-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2320-0187-20μmol |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
1019106-57-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2320-0187-1mg |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
1019106-57-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2320-0187-2mg |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
1019106-57-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2320-0187-3mg |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
1019106-57-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2320-0187-4mg |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
1019106-57-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2320-0187-5mg |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
1019106-57-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2320-0187-10mg |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
1019106-57-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Introduction to 3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 1019106-57-0, specifically 3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This molecule has garnered attention in recent years due to its unique structural features and promising biological activities. The presence of multiple heterocyclic moieties, including a 3,4,5-trimethyl-1H-pyrazol ring and a pyridazine unit, contributes to its complex pharmacophoric profile. Such structural motifs are frequently explored in the development of novel therapeutic agents due to their ability to modulate biological pathways through precise interactions with target proteins.
In the realm of drug discovery, the benzamide scaffold is particularly noteworthy. Benzamides are well-documented pharmacophores found in numerous FDA-approved drugs, exhibiting a wide range of biological functions. The benzamide moiety in 3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is strategically positioned to interact with specific residues in protein targets, potentially influencing enzyme activity or receptor binding. The ethoxy substituents at the 3 and 4 positions of the benzene ring may enhance solubility while simultaneously modulating electronic properties, which are critical for optimizing bioavailability and binding affinity.
The pyridazine ring is another key structural feature that merits detailed discussion. Pyridazines have been extensively studied as pharmacological intermediates due to their versatility in forming hydrogen bonds and their ability to occupy relatively small binding pockets in biological targets. In this compound, the pyridazine is linked to a triazole ring through an amino group, creating a fused heterocyclic system that may contribute to unique conformational preferences. This particular arrangement has been observed in several bioactive molecules reported in recent literature, suggesting that such structural motifs could be exploited for designing next-generation therapeutics.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify potential drug candidates. The molecular structure of 3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been subjected to docking studies against various protein targets associated with human diseases. Preliminary results indicate promising interactions with enzymes involved in metabolic pathways and signaling cascades relevant to inflammation and cancer. These findings align with the growing interest in multitargeted drug design strategies aimed at addressing complex pathologies by simultaneously modulating multiple biological pathways.
The synthesis of this compound exemplifies the ingenuity of modern organic chemistry. The construction of the trisubstituted benzamide core requires careful consideration of synthetic routes to ensure regioselectivity and high yield. The incorporation of the 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin moiety presents a synthetic challenge due to its strained heterocyclic system. However, recent reports highlight innovative methodologies for constructing such fused ring systems using transition-metal-catalyzed cross-coupling reactions or directed ortho-metalation strategies. These advances have significantly streamlined the preparation of complex molecules like 3,4-diethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, making it more accessible for further biological evaluation.
In terms of biological activity, 1019106-57-0 has shown intriguing properties in preclinical studies. Notably, it exhibits inhibitory effects on certain kinases associated with tumor proliferation and angiogenesis. The pyrazole ring is known to be a privileged scaffold in medicinal chemistry due to its ability to engage hydrophobic pockets and form hydrogen bonds simultaneously. The trimethyl substitution on the pyrazole ring further enhances its binding affinity by optimizing steric interactions with target residues. Such structural features are often exploited in designing small-molecule inhibitors that disrupt aberrant signaling pathways involved in disease progression.
The phenyl group appended through an amine linkage provides another layer of complexity that may influence pharmacokinetic properties. Phenolic derivatives are frequently incorporated into drug candidates due to their potential antioxidant activities and ability to interact with aromatic residues in protein targets. In this compound, 1019106-57-0, the phenyl ring is further decorated with ethoxy groups at positions 3 and 4, which may enhance metabolic stability while maintaining solubility within biologically relevant ranges. These considerations are critical for ensuring that lead compounds progress efficiently through clinical development phases.
Recent publications have also highlighted the importance of understanding structureactivity relationships (SAR) when evaluating novel compounds like this one. By systematically modifying specific substituents, researchers can gain insights into which parts of the molecule contribute most significantly to biological activity or selectivity against off-target proteins.* For instance, variations around the benzamide core have revealed that subtle changes can dramatically alter potency or toxicity profiles.* This underscores why computational modeling plays such an integral role*—it allows researchers*to predict how modifications might affect binding affinity*before committing resources*to wet-lab synthesis.*
The broader implications*of compounds like *1019106-*57-*0 extend beyond basic research.* They represent building blocks*for future drug discovery efforts aimed at addressing unmet medical needs.* As our understanding*of disease mechanisms evolves,*so too must our arsenal*of chemical tools.* The continued exploration*of heterocyclic systems,*such as those present*in this benzamide derivative,*holds promise for generating novel therapeutic agents that can modulate complex biological processes with high precision.*
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